3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5S/c1-28-19-7-6-17(12-18(19)22)30(26,27)23-16-5-4-14-8-9-24(13-15(14)11-16)21(25)20-3-2-10-29-20/h2-7,10-12,23H,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSRGEMFMNSCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure combines elements that may contribute to various pharmacological effects, including anticancer and antimicrobial properties.

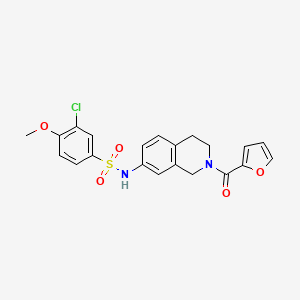

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a chloro group, a furan moiety, and a sulfonamide group, which are critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by interfering with mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition

In a focused library screening of tubulin polymerization inhibitors, compounds similar to this compound demonstrated selectivity against cancer cells over normal endothelial cells. For instance, compounds were evaluated for their capacity to inhibit human umbilical vein endothelial cells (HUVECs) under different growth conditions. The results indicated that these compounds could selectively target activated endothelial cells within tumors while sparing normal tissues.

Antimicrobial Activity

Another area of investigation includes the antimicrobial properties of this compound. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Protein Interaction : The sulfonamide group may interact with specific proteins or enzymes involved in cellular signaling pathways.

- Oxidative Stress Induction : It may induce oxidative stress within cells, leading to apoptosis through the activation of pro-apoptotic factors .

Summary of Biological Activities

The following table summarizes the biological activities associated with 3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide:

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Studies focusing on:

- In Vivo Efficacy : Evaluating therapeutic potential in animal models.

- Toxicology Studies : Assessing safety profiles and side effects associated with long-term use.

- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

Compound A : N-(2-(Furan-2-carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)-4-Methoxybenzenesulfonamide (CAS: 955649-74-8)

- Key differences : Lacks the 3-chloro substituent on the benzenesulfonamide ring.

- Molecular formula : C21H20N2O5S (MW: 412.5 g/mol).

- Implications: The absence of chlorine reduces molecular weight and lipophilicity (ClogP ~3.2 vs.

Compound B : N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide

- Key differences :

- Replaces furan-2-carbonyl with trifluoroacetyl .

- Sulfonamide linked to a 2-fluoro-4-(2-cyclopropylethyl)phenyl group.

- Implications :

Methodological Considerations for Similarity Analysis

As highlighted in computational studies:

- Structural similarity (e.g., Tanimoto coefficient) may prioritize tetrahydroisoquinoline derivatives, but bioactivity divergence is common.

- Functional group alignment : The furan-2-carbonyl group distinguishes the target compound from trifluoroacetyl analogs, impacting electronic properties and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.